molecular formula C20H30O3 B1239993 Leukotriene A4 CAS No. 72059-45-1

Leukotriene A4

Cat. No.: B1239993
CAS No.: 72059-45-1
M. Wt: 318.4 g/mol
InChI Key: UFPQIRYSPUYQHK-WAQVJNLQSA-N
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Description

Leukotriene A4 is a leukotriene, a type of eicosanoid inflammatory mediator produced in leukocytes by the oxidation of arachidonic acid. It is a precursor for the production of other leukotrienes, such as leukotriene B4 and leukotriene C4 . Leukotrienes play a crucial role in the regulation of inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene A4 is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase, which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then converted into this compound by the same enzyme .

Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonic acid from cell membrane phospholipids, followed by its conversion into this compound using the 5-lipoxygenase pathway .

Chemical Reactions Analysis

Types of Reactions: Leukotriene A4 undergoes several types of reactions, including:

Common Reagents and Conditions:

    Hydrolysis: this compound hydrolase enzyme.

    Conjugation: Glutathione and leukotriene C4 synthase enzyme.

Major Products:

Properties

CAS No.

72059-45-1

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1

InChI Key

UFPQIRYSPUYQHK-WAQVJNLQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O

SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

72059-45-1

physical_description

Solid

Synonyms

Leukotriene A
Leukotriene A 4
Leukotriene A-4
Leukotriene A4
Leukotrienes A
LTA4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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